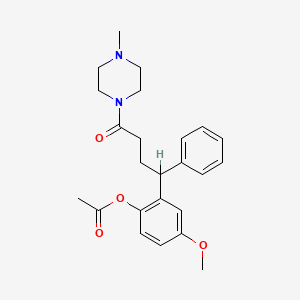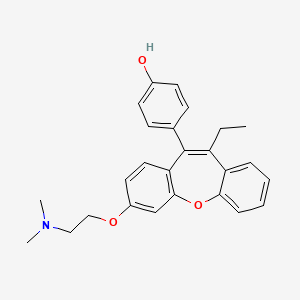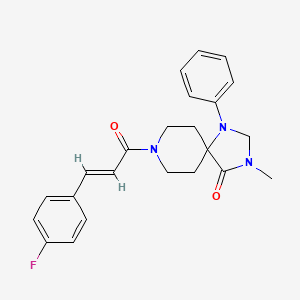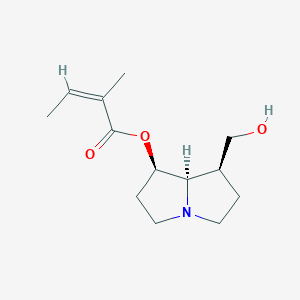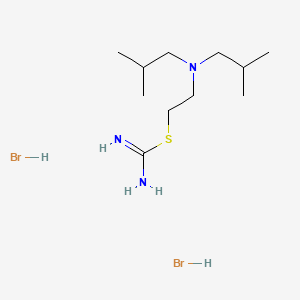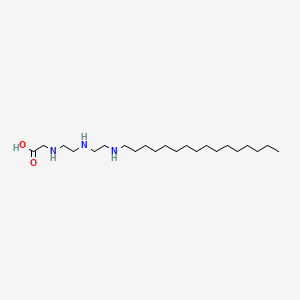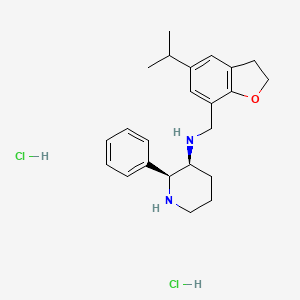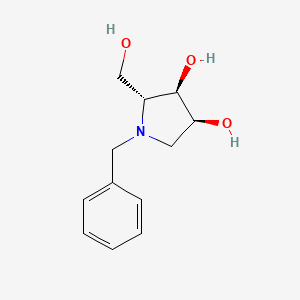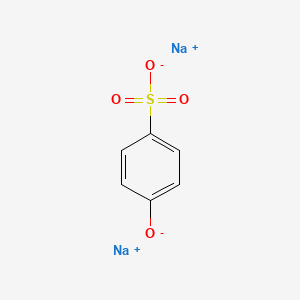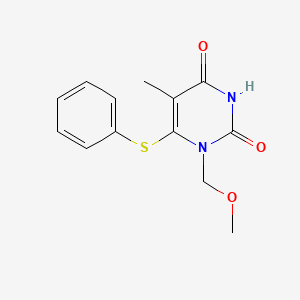
1-Methoxymethyl-6-(phenylthio)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxymethyl-6-(phenylthio)thymine is a synthetic organic compound with the molecular formula C13H14N2O3S It is a derivative of thymine, a pyrimidine nucleobase, and features a methoxymethyl group at the 1-position and a phenylthio group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxymethyl-6-(phenylthio)thymine typically involves the following steps:
Starting Material: The synthesis begins with thymine, which is commercially available.
Methoxymethylation: Thymine is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethyl group at the 1-position.
Phenylthiolation: The intermediate product is then subjected to a phenylthiolation reaction using phenylthiol and a suitable oxidizing agent, such as iodine, to introduce the phenylthio group at the 6-position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxymethyl-6-(phenylthio)thymine can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylthio group, yielding the corresponding thiol or hydrogenated product.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methoxymethyl-6-(phenylthio)thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving nucleic acid analogs and their interactions with enzymes and other biomolecules.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Methoxymethyl-6-(phenylthio)thymine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The methoxymethyl and phenylthio groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
1-Methylthio-6-(phenylthio)thymine: Similar structure but with a methylthio group instead of a methoxymethyl group.
1-Methoxymethyl-6-(methylthio)thymine: Similar structure but with a methylthio group instead of a phenylthio group.
1-Methoxymethyl-5-methyl-6-(phenylthio)uracil: Similar structure but with a uracil base instead of thymine.
Uniqueness: 1-Methoxymethyl-6-(phenylthio)thymine is unique due to the presence of both methoxymethyl and phenylthio groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
136160-17-3 |
|---|---|
Formule moléculaire |
C13H14N2O3S |
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
1-(methoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O3S/c1-9-11(16)14-13(17)15(8-18-2)12(9)19-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,16,17) |
Clé InChI |
FQLWRAIVAUAJFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)NC1=O)COC)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)
